3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid
Description
3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid is a thiophene-derived carboxylic acid featuring a tertiary-butyl-substituted benzamide group at the 3-position and a methyl group at the 4-position of the thiophene ring. Its structural framework combines lipophilic (tert-butyl) and hydrophilic (carboxylic acid) elements, which may optimize bioavailability and target binding in biological systems .
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-10-9-22-14(16(20)21)13(10)18-15(19)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZUGFCURFTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Thiophene Derivatives
Compound: 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophen-3-carboxylic acid (CAS 307513-50-4)
- Key Differences: Substituent positions: The amino group is at the 2-position (vs. 3-position in the target compound), and the carboxylic acid is at the 3-position (vs. 2-position). A phenyl group replaces the methyl group at the 4-position.
- Positional isomerism may alter electronic distribution and hydrogen-bonding capacity, affecting interactions with enzymatic targets .
Heterocyclic Variations: Thiazole vs. Thiophene
Compound : 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321430-14-2)
- Key Differences :
- Thiazole ring replaces thiophene, introducing a nitrogen atom.
- A methoxyphenyl group is attached to the thiazole instead of the tert-butyl benzamide.
- Methoxy groups improve solubility but lack the hydrophobic tert-butyl’s metabolic stability benefits .
Substituent Effects on Lipophilicity and Bioactivity
Compound: Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-ynoate (from )
- Key Differences :
- Contains an ester group and acetylene linkage instead of a carboxylic acid and amide.
- Lacks the thiophene backbone.
- Implications :
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the recommended synthetic routes for 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid?
The synthesis typically involves coupling 4-(tert-butyl)benzoyl chloride with a functionalized thiophene precursor. For example:
Start with methyl 3-amino-4-methylthiophene-2-carboxylate.
React with 4-(tert-butyl)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide intermediate.
Hydrolyze the methyl ester to the carboxylic acid using LiOH or NaOH in a THF/water mixture .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure via -NMR (e.g., tert-butyl singlet at δ 1.3 ppm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- HPLC : C18 column, gradient elution (acetonitrile/water with 0.1% TFA) to assess purity (>95%).
- NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, tert-butyl group at δ 1.3 ppm) .
- Mass spectrometry : ESI-MS in negative ion mode to observe [M–H] peak matching theoretical molecular weight (CHNOS: 331.44 g/mol) .
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data for structurally related thiophene derivatives?
Discrepancies in crystallographic reports (e.g., bond angles or packing motifs) can arise from polymorphism or solvent inclusion.
- Comparative analysis : Use single-crystal X-ray diffraction (100 K, Mo-Kα radiation) to resolve ambiguities, as demonstrated for tert-butyl-substituted thiazolidine derivatives .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. optimized geometries .
Q. How can researchers optimize the compound’s bioactivity based on structure-activity relationship (SAR) studies?
Modify key regions:
- Thiophene core : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 5-position to enhance electrophilic reactivity .
- Benzoyl moiety : Replace tert-butyl with bulkier substituents (e.g., adamantyl) to improve hydrophobic interactions, as seen in antiviral aroyl thioureas (EC values <1 μM against RVFV) .
Validation : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based protease screens) .
Q. What analytical challenges arise in stability studies of this compound under physiological conditions?
- Hydrolysis : The tert-butyl group is stable, but the methyl ester (if present) hydrolyzes rapidly at pH > 8. Monitor via -NMR (disappearance of ester methyl signal at δ 3.8 ppm) .
- Oxidative degradation : Use LC-MS to detect sulfoxide/sulfone byproducts under accelerated oxidative conditions (HO/Fe) .
Methodological Considerations
Q. How should researchers design experiments to resolve conflicting bioassay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
